molecular formula C14H30O2 B1663912 1,1-Diethoxydecane CAS No. 34764-02-8

1,1-Diethoxydecane

Cat. No. B1663912
Key on ui cas rn: 34764-02-8
M. Wt: 230.39 g/mol
InChI Key: GDDPLWAEEWIQKZ-UHFFFAOYSA-N
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Patent
US07175871B2

Procedure details

Decanal diethyl acetal was prepared by reacting 316 g decanal with 354 g triethyl orthoformate in the presence of 7.6 g ammonium nitrate dissolved in 20 ml. ethanol at a temperature of 50° C. for a period of time of 4 hours. The resulting product was quenched with 32 g sodium methoxide and distilled at 170° C. at 8.0 mm Hg pressure. Then, into a 2 liter reaction flask equipped with stirrer, thermometer, heating mantle, addition funnel, vacuum apparatus, and reflux condenser the following ingredients are added at 20°:
Quantity
316 g
Type
reactant
Reaction Step One
Quantity
354 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]C.[CH:12]([O:19][CH2:20][CH3:21])([O:16][CH2:17][CH3:18])OCC.[N+]([O-])([O-])=O.[NH4+]>C(O)C>[CH2:20]([O:19][CH:12]([O:16][CH2:17][CH3:18])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
316 g
Type
reactant
Smiles
C(CCCCCCCCC)=O
Step Two
Name
Quantity
354 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Three
Name
Quantity
7.6 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 20 ml
CUSTOM
Type
CUSTOM
Details
The resulting product was quenched with 32 g sodium methoxide
DISTILLATION
Type
DISTILLATION
Details
distilled at 170° C. at 8.0 mm Hg pressure
CUSTOM
Type
CUSTOM
Details
Then, into a 2 liter reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, heating
ADDITION
Type
ADDITION
Details
mantle, addition funnel, vacuum apparatus
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser the following ingredients
ADDITION
Type
ADDITION
Details
are added at 20°

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCCCCCCCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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